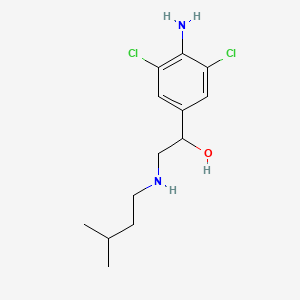
Clenisopenterol
Overview
Description
Clenisopenterol is a chemical compound known for its role as a beta-adrenergic receptor agonist. It is primarily used in veterinary medicine and research settings. The compound is characterized by its ability to stimulate the heart and bronchial muscles, thereby increasing breathing efficiency. This compound is often utilized in conjunction with other pulmonary drugs to treat conditions such as asthma and chronic obstructive pulmonary disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clenisopenterol typically involves the reaction of 4-amino-3,5-dichlorobenzaldehyde with 3-methylbutylamine to form an intermediate Schiff base. This intermediate is then reduced using sodium borohydride to yield this compound. The reaction conditions generally include:
Temperature: Room temperature
Solvent: Methanol or ethanol
Reagents: Sodium borohydride, 3-methylbutylamine, 4-amino-3,5-dichlorobenzaldehyde
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography, ensures the consistent quality of this compound.
Chemical Reactions Analysis
Types of Reactions
Clenisopenterol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Halogen atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophilic reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxylated or aminated derivatives.
Scientific Research Applications
Clenisopenterol has a wide range of scientific research applications, including:
Chemistry: Used as a standard in high-performance liquid chromatography for the determination of beta-adrenergic receptor agonists in animal muscle tissues.
Biology: Studied for its effects on beta-adrenergic receptors in various biological systems.
Medicine: Investigated for its potential therapeutic effects in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease.
Industry: Utilized in the development of veterinary drugs and as a reference material in analytical chemistry.
Mechanism of Action
Clenisopenterol exerts its effects by binding to beta-adrenergic receptors, which are G protein-coupled receptors located on the surface of cells in the heart and bronchial muscles. Upon binding, this compound activates the receptors, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation results in the relaxation of bronchial muscles and increased heart rate, thereby improving breathing efficiency and cardiovascular function.
Comparison with Similar Compounds
Similar Compounds
Clenbuterol: Another beta-adrenergic receptor agonist used in the treatment of asthma and as a performance-enhancing drug.
Salbutamol: A widely used beta-adrenergic receptor agonist for the treatment of asthma and chronic obstructive pulmonary disease.
Terbutaline: A beta-adrenergic receptor agonist used to manage asthma and preterm labor.
Uniqueness
Clenisopenterol is unique in its specific binding affinity and efficacy at beta-adrenergic receptors, making it particularly effective in certain veterinary applications. Its chemical structure allows for specific interactions with the receptors, leading to distinct pharmacological effects compared to other similar compounds.
Properties
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-(3-methylbutylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl2N2O/c1-8(2)3-4-17-7-12(18)9-5-10(14)13(16)11(15)6-9/h5-6,8,12,17-18H,3-4,7,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAPEXIWYNEGAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50891586 | |
| Record name | 1-(4-amino-3,5-dichlorophenyl)-2-[(3-methylbutyl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157664-68-1 | |
| Record name | 1-(4-amino-3,5-dichlorophenyl)-2-[(3-methylbutyl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 157664-68-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical method was used to detect Clenisopenterol in livestock manure in the study?
A1: The research employed a highly sensitive and specific method using on-line cleanup technology coupled with liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) to determine this compound levels in livestock manure []. This technique ensured efficient separation, identification, and quantification of the compound even at trace levels.
Q2: What were the key findings regarding this compound detection limits and recovery rates in the study?
A2: The study demonstrated the method's effectiveness in detecting this compound in livestock manure with a limit of detection (LOD) of 1 μg/kg and a limit of quantification (LOQ) of 5 μg/kg []. Furthermore, the average recovery rate of this compound spiked into blank manure samples ranged from 67% to 112%, indicating the method's reliability and accuracy in quantifying this β2-agonist [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-butyl N-[1-(4-aminopyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1455969.png)
![Methyl thieno[2,3-C]pyridine-7-carboxylate](/img/structure/B1455970.png)

![3-Oxaspiro[5.5]undec-7-en-9-one](/img/structure/B1455974.png)






